4-Amino-2-benzylphenol
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Overview
Description
4-Amino-2-benzylphenol is an organic compound with the molecular formula C13H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a benzyl group at the 2-position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-benzylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an amino group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution . Another method involves the reduction of quinones or the rearrangement of N-phenylhydroxylamines .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally follow the principles of nucleophilic aromatic substitution and reduction reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-benzylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Amino-2-benzylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-benzylphenol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
- 2-Amino-4-methylphenol
- 4-Amino-2-methylphenol
- 2-Amino-4-ethylphenol
Comparison: 4-Amino-2-benzylphenol is unique due to the presence of both an amino group and a benzyl group on the phenol ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
106131-28-6 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-amino-2-benzylphenol |
InChI |
InChI=1S/C13H13NO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 |
InChI Key |
RMKRCLBDIMSFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)O |
Origin of Product |
United States |
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